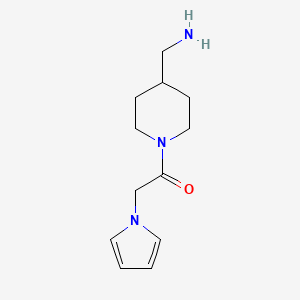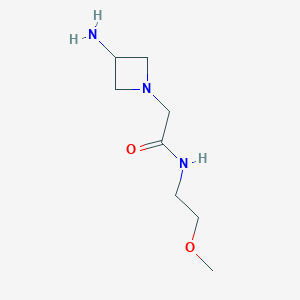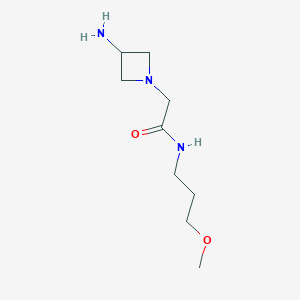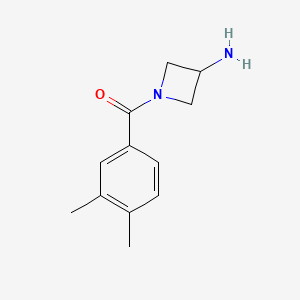
1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
Descripción general
Descripción
1-(4-(Aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one, also known as AMPPE, is an organic compound with a variety of industrial and scientific applications. It is a white crystalline solid, with a melting point of about 98 °C, and is soluble in water and organic solvents. AMPPE is a versatile compound, and its properties make it a useful building block for a wide range of chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
The compound "1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one" has not been directly mentioned in the available literature. However, compounds with similar structures have been extensively studied for their applications in the synthesis of small molecule anticancer drugs, functionalized crown ethers, and antibacterial agents. For instance, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde , an aqueous solubility aldehyde, is highlighted as an important intermediate for small molecule anticancer drugs. This compound was synthesized through acylation and nucleophilic substitution steps, with a focus on optimizing the synthetic method to achieve a total yield of 65% (Wang et al., 2017).
Building Blocks for Chemical Synthesis
Similarly, compounds like 3-(pyrrolidin-1-yl)piperidine have been reported as conformationally rigid diamines of major importance in medicinal chemistry, with novel synthesis methods developed for their production (Smaliy et al., 2011). These compounds serve as valuable building blocks for the synthesis of a wide range of chemical entities, including functionalized crown ethers and various bioactive molecules.
Anticancer and Antibacterial Activity
Research also delves into the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones , showcasing their antibacterial activity. This emphasizes the utility of piperidine derivatives in generating compounds with significant biological activities (Merugu et al., 2010).
Role in Molecular Diversity and Film Fabrication
The compounds with piperidine and pyrrolidine moieties also contribute to molecular diversity in chemical reactions and have implications in materials science, such as electrooptic film fabrication. The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity exemplify the breadth of research applications of these chemical structures (Kumar et al., 2013).
Propiedades
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-pyrrol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-9-11-3-7-15(8-4-11)12(16)10-14-5-1-2-6-14/h1-2,5-6,11H,3-4,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCZUGKWLVPDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CN2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)

![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1489049.png)

![1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1489051.png)


![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)
![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)

![3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1489058.png)
![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B1489061.png)
